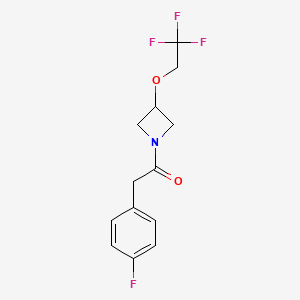![molecular formula C14H18ClFN2O3S B2759216 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide CAS No. 1421531-76-1](/img/structure/B2759216.png)
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide: is a complex organic compound characterized by the presence of both aromatic and aliphatic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the aromatic group: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Addition of the aliphatic side chain: The 2-hydroxy-2-methyl-4-(methylthio)butyl group can be attached via a series of reactions, including alkylation and thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic ring can undergo reduction under specific conditions.
Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves interaction with specific molecular targets. The aromatic and aliphatic groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methylbutyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
Uniqueness
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is unique due to the presence of both a chloro and fluoro substituent on the aromatic ring, as well as the methylthio group on the aliphatic chain
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-14(21,5-6-22-2)8-17-12(19)13(20)18-9-3-4-11(16)10(15)7-9/h3-4,7,21H,5-6,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROPNRJPOCPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile](/img/structure/B2759135.png)
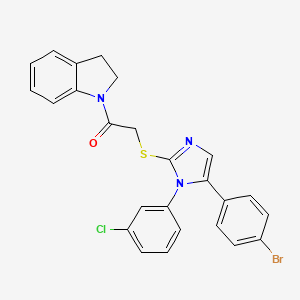
![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
![(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)


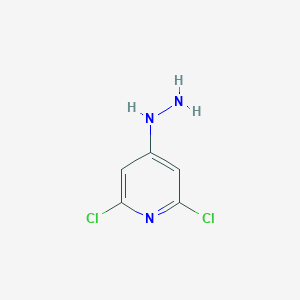
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
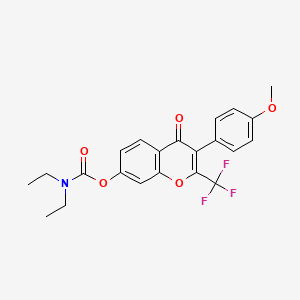
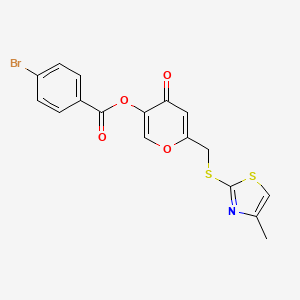
![4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)
